molecular formula C9H12BrNO B13600420 4-(5-Bromopyridin-2-yl)butan-2-ol

4-(5-Bromopyridin-2-yl)butan-2-ol

Cat. No.: B13600420
M. Wt: 230.10 g/mol
InChI Key: DDBPZYZHYJNCJF-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)butan-2-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a butan-2-ol group attached to the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyridine with butan-2-ol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 4-(5-Bromopyridin-2-yl)butan-2-ol may involve large-scale bromination processes followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Bromopyridin-2-yl)butan-2-ol is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridin-2-ol
  • 4-((5-Bromopyridin-2-yl)amino)butan-1-ol
  • 2-Butanol

Uniqueness

4-(5-Bromopyridin-2-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a butan-2-ol group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)butan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-7(12)2-4-9-5-3-8(10)6-11-9/h3,5-7,12H,2,4H2,1H3

InChI Key

DDBPZYZHYJNCJF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC=C(C=C1)Br)O

Origin of Product

United States

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